Cbz-D-Arg(Pbf)-OH
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Overview
Description
Cbz-D-Arg(Pbf)-OH, also known as N-Cbz-D-arginine(Pbf)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protected form of arginine. The compound features a carbobenzyloxy (Cbz) group protecting the amino group and a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group protecting the guanidino group of arginine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the carbobenzyloxy (Cbz) group. This is achieved by reacting arginine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The guanidino group is then protected using the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group, which is introduced by reacting the intermediate with Pbf chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions
Cbz-D-Arg(Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of protecting groups is a crucial step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions
Hydrogenation: Pd/C in methanol or ethanol under hydrogen gas.
Deprotection: TFA with scavengers like TIPS or water.
Coupling: DCC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues.
Scientific Research Applications
Cbz-D-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in a controlled manner.
Drug Development: The compound is used in the development of peptide-based drugs, where the protected arginine ensures the stability and bioavailability of the drug molecules.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding, where arginine residues play a crucial role.
Mechanism of Action
The mechanism of action of Cbz-D-Arg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. The Cbz group protects the amino group from nucleophilic attack, while the Pbf group protects the guanidino group from electrophilic attack .
Comparison with Similar Compounds
Cbz-D-Arg(Pbf)-OH can be compared with other protected arginine derivatives, such as:
Fmoc-D-Arg(Pbf)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of the Cbz group.
Boc-D-Arg(Pbf)-OH: This derivative uses the t-butyloxycarbonyl (Boc) group for amino protection.
Uniqueness
This compound is unique in its combination of Cbz and Pbf protecting groups, which provide robust protection during peptide synthesis. The choice of protecting groups can influence the overall yield, purity, and efficiency of the synthesis process .
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFBAMLWBGRMI-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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